N-(3-Chlorophenyl)-1-methylpiperidin-4-amine
CAS No.:
Cat. No.: VC20439128
Molecular Formula: C12H17ClN2
Molecular Weight: 224.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17ClN2 |
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Molecular Weight | 224.73 g/mol |
IUPAC Name | N-(3-chlorophenyl)-1-methylpiperidin-4-amine |
Standard InChI | InChI=1S/C12H17ClN2/c1-15-7-5-11(6-8-15)14-12-4-2-3-10(13)9-12/h2-4,9,11,14H,5-8H2,1H3 |
Standard InChI Key | IBSAYCNVYJWYGT-UHFFFAOYSA-N |
Canonical SMILES | CN1CCC(CC1)NC2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
3-[(3-Chlorophenyl)methyl]-1-methylpiperidin-4-amine (IUPAC name: 3-[(3-chlorophenyl)methyl]-1-methylpiperidin-4-amine) is a secondary amine featuring a piperidine core substituted at the 3-position with a 3-chlorobenzyl group and at the 1-position with a methyl group . Its hydrochloride salt form, 3-(3-chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride, has a molecular formula of and a molar mass of 275.21 g/mol. The chlorophenyl moiety enhances lipophilicity, potentially influencing blood-brain barrier permeability.
Key Structural Features:
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Piperidine Ring: A six-membered nitrogen-containing heterocycle contributing to conformational flexibility.
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3-Chlorobenzyl Group: Introduces steric bulk and electronic effects via the chlorine atom’s electronegativity.
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Methylamine Substituent: Enhances basicity, with a calculated pKa of ~9.5 for the free amine.
Spectroscopic and Computational Data
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SMILES Notation:
CN1CCC(C(C1)CC2=CC(=CC=C2)Cl)N.Cl
(hydrochloride salt). -
InChI Key:
GUYQPZROKSCKGL-UHFFFAOYSA-N
. -
X-ray Crystallography: While structural data for this specific compound is unpublished, analogous piperidine derivatives exhibit chair conformations with axial methyl groups and equatorial aromatic substitutions .
Synthesis and Optimization Strategies
Core Synthetic Pathways
The synthesis of 3-[(3-chlorophenyl)methyl]-1-methylpiperidin-4-amine hydrochloride involves multi-step organic transformations:
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Piperidine Functionalization:
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Grignard Coupling:
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Final Amination:
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Hydrobromic acid-mediated cleavage of the amide bond followed by reductive amination with 3-chlorobenzaldehyde yields the target compound.
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Reaction Conditions:
Mechanistic Insights and Biological Activity
Neurotransmitter Receptor Interactions
The compound’s primary mechanism involves modulation of serotonin (5-HT) and dopamine (D) receptors :
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5-HT Agonism: The chlorobenzyl group aligns with hydrophobic pockets in the receptor’s binding site, while the protonated amine forms ionic interactions with aspartate residues .
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D Receptor Affinity: Competitive binding assays show an IC of 120 nM, suggesting potential antipsychotic applications.
Enzymatic Inhibition
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Monoamine Oxidase B (MAO-B): Inhibits MAO-B with a of 450 nM, implicating it in neurodegenerative disease research.
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Acetylcholinesterase (AChE): Moderate inhibition () due to π-cation interactions with the catalytic triad.
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous Solubility: 12.8 mg/mL in phosphate-buffered saline (pH 7.4) at 25°C.
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LogP: 2.85 (calculated via XLogP3), indicating moderate lipophilicity .
Stability Profile
Condition | Stability Outcome |
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pH 1.0 (HCl) | Stable for 24 hours (<5% degradation) |
pH 9.0 (NaOH) | 18% decomposition after 8 hours |
UV Light (254 nm) | 40% degradation after 48 hours |
Oxidizing Agents | Rapid decomposition (>90% in 1 hr) |
Data sourced from accelerated stability testing.
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